D-64131
Overview
Description
D-64131 is a synthetic small molecule that belongs to the class of 2-aroylindoles. It is a potent tubulin polymerization inhibitor, which means it interferes with the formation of microtubules, essential components of the cell’s cytoskeleton. This compound has shown significant antiproliferative activity against various tumor cells, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
D-64131, also known as (5-methoxy-1H-indol-2-yl)-phenylmethanone, primarily targets tubulin , a protein that is crucial for the formation of the cell’s structural framework .
Mode of Action
This compound acts as a tubulin inhibitor . It competitively binds with [3H]colchicine to αβ-tubulin and inhibits microtubule formation . This interaction destabilizes microtubules and arrests mitotic cells in the M-phase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule assembly process . By inhibiting tubulin, this compound disrupts the formation of microtubules, which are essential for cell division . This disruption leads to cell cycle arrest in the G2-M phase, preventing the proliferation of tumor cells .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of microtubule structures, such as fragmented mitotic spindles and multiple spindle poles . This leads to the inhibition of tumor cell proliferation .
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of D-64131 involves the formation of the indole core structure followed by the introduction of the aroyl group. The synthetic route typically starts with the preparation of 5-methoxy-1H-indole, which is then subjected to Friedel-Crafts acylation using phenylmethanone derivatives. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
D-64131 undergoes several types of chemical reactions, primarily involving its interaction with tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization. This action disrupts the formation of microtubules, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis of cancer cells .
Common reagents used in these reactions include colchicine for competitive binding studies and various solvents like dimethyl sulfoxide (DMSO) for dissolving the compound. The major products formed from these reactions are depolymerized tubulin and apoptotic cancer cells .
Scientific Research Applications
D-64131 has been extensively studied for its potential applications in cancer therapy. Its ability to inhibit tubulin polymerization makes it a valuable tool for studying cell division and the mechanisms of mitosis. In addition to its antiproliferative effects, this compound has shown promise in overcoming multidrug resistance in cancer cells, making it a potential candidate for combination therapy with other anticancer agents .
In the field of biology, this compound is used to study the dynamics of microtubules and their role in cellular processes. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive compound for further research and development .
Comparison with Similar Compounds
D-64131 is part of a broader class of tubulin inhibitors, which includes compounds like paclitaxel, vincristine, and vinblastine. Compared to these natural product-based inhibitors, this compound and its analogues offer several advantages, including the lack of cross-resistance with multidrug resistance phenotypes and the absence of systemic toxicity at therapeutic doses .
Similar compounds to this compound include D-68144, another 2-aroylindole with potent antiproliferative activity, and indolobenzazepin-7-ones, which are also tubulin polymerization inhibitors . These compounds share a similar mechanism of action but may differ in their pharmacokinetic properties and efficacy against different types of cancer cells .
Properties
IUPAC Name |
(5-methoxy-1H-indol-2-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-13-7-8-14-12(9-13)10-15(17-14)16(18)11-5-3-2-4-6-11/h2-10,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMIJSRDISNKOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397970 | |
Record name | D-64131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74588-78-6 | |
Record name | D-64131 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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